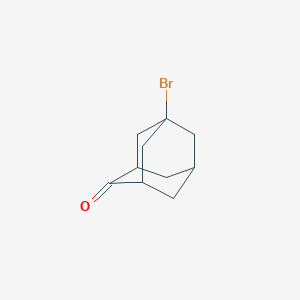

5-Bromo-2-adamantanone

描述

Significance of the Adamantane (B196018) Framework in Organic Chemistry

Adamantane (C₁₀H₁₆) is the simplest diamondoid, a molecule whose carbon atom arrangement is identical to that of a diamond crystal lattice. wikipedia.org Its discovery in petroleum in 1933 opened a new field of chemistry focused on polyhedral organic compounds. wikipedia.org The adamantane structure is a rigid, virtually stress-free cage composed of three fused cyclohexane (B81311) rings. wikipedia.org This unique combination of properties, including high thermal stability, hydrophobicity, and conformational rigidity, has made the adamantane moiety a valuable building block in various scientific fields. rsc.orgresearchgate.netfrontiersin.org

In medicinal chemistry, the adamantane framework is a key structural component in several approved drugs. rsc.orgnih.gov Its lipophilic nature can improve a drug's binding properties and pharmacokinetic profile. nih.govresearchgate.net Notable examples include amantadine (B194251) and rimantadine, used as antiviral agents, and memantine, for the treatment of Alzheimer's disease. rsc.orgnih.gov Beyond pharmaceuticals, adamantane derivatives are utilized in the development of advanced polymeric materials and thermally stable lubricants. wikipedia.orgresearchgate.net

Role of Halogen Substitution in Adamantane Systems

The functionalization of the adamantane skeleton, particularly through halogen substitution, significantly modifies its chemical and physical characteristics. researchgate.netresearchgate.net Introducing halogens (F, Cl, Br, I) at the bridgehead or bridge positions allows for the fine-tuning of the molecule's electronic, optical, and lipophilic properties. researchgate.netbohrium.com Halogenation can alter the molecule's polarity, reactivity, and binding interactions. researchgate.netnii.ac.jp For instance, the anisotropic charge distribution created by a halogen substituent can enhance interactions with biological targets. researchgate.netresearchgate.net This strategic modification is a powerful tool in drug design, where halogenated adamantanes are explored for their potential to improve bioavailability and efficacy. researchgate.netmdpi.com

Overview of Research Areas Involving 5-Bromo-2-adamantanone

This compound is a halogenated derivative of adamantane that serves as a versatile intermediate in organic synthesis. cymitquimica.com Its structure combines the rigid adamantane core with a reactive ketone functional group and a bromine atom, making it a valuable precursor for a variety of more complex adamantane derivatives. cymitquimica.comamazonaws.com Research involving this compound primarily focuses on its use as a building block in the synthesis of novel molecules for medicinal chemistry and materials science. cymitquimica.combiosynth.com It is a key starting material for creating functionalized adamantanes, such as those investigated as potential inhibitors of enzymes like human alpha-amylase and influenza A virus. biosynth.comchemicalbook.com Furthermore, its unique reactivity is explored in the study of reaction mechanisms, such as the Favorskii rearrangement and radical-nucleophilic substitution reactions. researchgate.netacs.org

Detailed Research Findings

Physical and Spectroscopic Properties

This compound is a white to off-white solid at room temperature. cymitquimica.comsigmaaldrich.com Its rigid structure contributes to a relatively high melting point. sigmaaldrich.commendelchemicals.com The key physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₃BrO cymitquimica.combiosynth.com |

| Molar Mass | 229.11 g/mol biosynth.comnih.gov |

| Melting Point | 149-153 °C sigmaaldrich.commendelchemicals.com |

| Appearance | White to off-white solid cymitquimica.com |

| CAS Number | 20098-20-8 cymitquimica.combiosynth.com |

Spectroscopic analyses, including ¹H NMR and ¹³C NMR, have been used to confirm the structure of this compound and its reaction products. amazonaws.com

Chemical Reactivity and Synthetic Applications

The presence of both a ketone and a bromine atom on the adamantane scaffold endows this compound with diverse reactivity, making it a useful synthetic intermediate.

Key Reactions of this compound

| Reaction Type | Reagents | Product(s) | Significance |

| Favorskii Rearrangement | Base (e.g., KOH, NaOH) researchgate.netmychemblog.com | Ring-contracted carboxylic acids or derivatives researchgate.netmychemblog.com | A characteristic reaction of α-halo ketones, leading to novel bicyclic structures. researchgate.netorganic-chemistry.org |

| Reduction | Sodium borohydride (B1222165) (NaBH₄) in Ethanol (B145695) amazonaws.com | 5-Bromo-2-hydroxyadamantanes amazonaws.com | Provides access to functionalized adamantane alcohols. amazonaws.com |

| SRN1 Reaction | Trimethylstannyl anion (Me₃Sn⁻) in liquid NH₃ acs.orgacs.org | 5-Trimethylstannanyl-2-adamantanone acs.org | Demonstrates radical-nucleophilic substitution at the bridgehead position. acs.orgacs.org |

| Reaction with Diazomethane | Diazomethane (CH₂N₂) masterorganicchemistry.comuzh.ch | Ring-expanded ketones or epoxides | A method for homologation and synthesis of larger ring systems. masterorganicchemistry.com |

Favorskii Rearrangement: As an α-bromo ketone, this compound can undergo the Favorskii rearrangement when treated with a base. researchgate.netmychemblog.com This reaction typically involves the formation of a cyclopropanone (B1606653) intermediate, which then opens to yield a ring-contracted carboxylic acid or its derivative, depending on the nucleophile used. mychemblog.comorganic-chemistry.org This pathway provides a route to synthetically interesting bicyclo[3.3.1]nonane systems. researchgate.net

Reduction of the Ketone: The carbonyl group of this compound can be readily reduced. For example, treatment with sodium borohydride (NaBH₄) in ethanol yields a mixture of (Z)- and (E)-5-bromo-2-hydroxyadamantanes. amazonaws.com This provides a straightforward method to access brominated adamantyl alcohols, which are themselves useful synthetic precursors.

Radical-Nucleophilic Substitution (SRN1): The compound reacts with trimethylstannyl anions (Me₃Sn⁻) in liquid ammonia (B1221849) under photostimulation to afford 5-trimethylstannanyl-2-adamantanone via an SRN1 mechanism. acs.orgacs.org This reaction highlights the ability of the adamantane bridgehead position to participate in radical chain reactions. Interestingly, studies comparing its reactivity to 1-chloroadamantane (B1585529) showed that the presence of the ketone group in 5-chloro-2-adamantanone (B1582926) did not produce the expected redox catalysis, making it less reactive in this specific transformation. acs.org

Reaction with Diazomethane: Ketones like this compound can react with diazomethane. masterorganicchemistry.com This reaction can lead to several outcomes, most commonly a ring expansion where a methylene (B1212753) group is inserted adjacent to the carbonyl, resulting in a homologated ketone. masterorganicchemistry.comuzh.ch This provides a pathway to larger, more complex bridged ring systems.

Precursor for Medicinal Chemistry: this compound is a valuable starting material for the synthesis of biologically active molecules. It is a reactant used to prepare 2-Adamantanone-5-carboxylic acid, which in turn is an intermediate in the synthesis of potent inhibitors of the drug-resistant mutants of the Influenza A virus. chemicalbook.com It has also been identified as a potent and selective inhibitor of human alpha-amylase, suggesting potential applications in diabetes research. biosynth.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-bromoadamantan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c11-10-3-6-1-7(4-10)9(12)8(2-6)5-10/h6-8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXEWIOREYPSNRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC(C2)(CC1C3=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80343609 | |

| Record name | 5-Bromo-2-adamantanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20098-20-8 | |

| Record name | 5-Bromo-2-adamantanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20098-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-adamantanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 2 Adamantanone

Direct Bromination Approaches

Direct bromination of the 2-adamantanone (B1666556) scaffold presents a straightforward route to 5-bromo-2-adamantanone. This approach typically involves the reaction of 2-adamantanone with a brominating agent, proceeding through either a free radical or an electrophilic substitution mechanism. The regioselectivity of these reactions is a critical aspect, as the adamantane (B196018) cage possesses multiple secondary and tertiary carbon atoms susceptible to bromination.

Bromination of 2-Adamantanone

The direct introduction of a bromine atom onto the 2-adamantanone framework can be achieved under various conditions, leading to the formation of this compound and potentially other isomeric byproducts.

Free radical bromination of 2-adamantanone typically involves the use of a bromine source in the presence of a radical initiator, such as light or a chemical initiator. The reaction proceeds via a chain mechanism involving the abstraction of a hydrogen atom from the adamantane cage by a bromine radical, followed by the reaction of the resulting adamantyl radical with a bromine molecule. The stability of the intermediate radical plays a crucial role in determining the regioselectivity of the bromination. Tertiary radicals are generally more stable than secondary radicals, which can influence the position of bromination on the adamantane skeleton.

Detailed research findings on the specific conditions and outcomes of free radical bromination of 2-adamantanone leading to this compound are not extensively detailed in readily available literature. However, the principles of free radical halogenation suggest that a mixture of isomers is likely, with the distribution depending on the relative stability of the possible radical intermediates and the reaction conditions employed.

Electrophilic bromination offers an alternative pathway for the synthesis of this compound. This method typically employs elemental bromine in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric bromide (FeBr₃). The Lewis acid polarizes the bromine molecule, generating a more potent electrophile that can attack the C-H bonds of the adamantane ring.

The mechanism involves the formation of a carbocation intermediate after the electrophilic attack. The stability of this carbocation influences the site of bromination. In the case of 2-adamantanone, the electron-withdrawing effect of the carbonyl group can influence the reactivity of the different positions on the adamantane cage.

Specific experimental data on the electrophilic bromination of 2-adamantanone to yield this compound, including reaction conditions and product yields, is not well-documented in publicly accessible scientific literature.

Comparison of Bromination Reproducibility and Isomer Formation

The reproducibility of direct bromination methods for 2-adamantanone can be challenging due to the potential for the formation of multiple isomers. The adamantane cage has several positions that can be brominated, leading to a mixture of products. The primary isomers of interest, besides the desired this compound, would include other mono-brominated species at different positions on the adamantane skeleton.

The separation of these isomers can be difficult, often requiring chromatographic techniques. The ratio of isomers formed is highly dependent on the reaction conditions, including the choice of brominating agent, catalyst, solvent, and temperature. For instance, free-radical bromination is known to be less selective than electrophilic bromination in many cases, potentially leading to a more complex mixture of products.

A comprehensive analysis of the reproducibility and isomer distribution for the bromination of 2-adamantanone would require detailed experimental studies with careful product characterization, for which specific data is not currently available in the reviewed literature.

Synthesis from Functionalized Adamantanone Precursors

An alternative strategy for the synthesis of this compound involves starting with an adamantanone derivative that is already functionalized at the desired position. This approach can offer better control over the regiochemistry and potentially lead to a purer final product.

Conversion from 5-Hydroxy-2-adamantanone

The synthesis of this compound from 5-hydroxy-2-adamantanone is a viable and often preferred method due to the defined starting position of the functional group. This conversion typically involves the replacement of the hydroxyl group with a bromine atom.

Common reagents for this transformation include phosphorus tribromide (PBr₃), thionyl bromide (SOBr₂), or hydrobromic acid (HBr). The reaction mechanism generally involves the protonation of the hydroxyl group (in the case of HBr) or its conversion into a better leaving group by the phosphorus or sulfur reagent, followed by a nucleophilic attack by a bromide ion.

While the general principles of this conversion are well-established in organic chemistry, specific, detailed research findings and data tables for the synthesis of this compound from 5-hydroxy-2-adamantanone are not readily found in the surveyed scientific literature.

Multi-step Synthetic Routes

Multi-step synthesis provides an alternative approach, often allowing for greater control over the final product structure. vapourtec.comlibretexts.org This strategy involves creating intermediate compounds that are sequentially modified to yield this compound. vapourtec.com

A common multi-step route to this compound begins with the readily available hydrocarbon, adamantane. The synthesis proceeds through several key intermediates.

Adamantane to 1-Bromoadamantane : The first step is typically the bromination of adamantane to form 1-bromoadamantane. This can be achieved by reacting adamantane with elemental bromine. orgsyn.org

1-Bromoadamantane to 1-Adamantanol : The resulting 1-bromoadamantane can be hydrolyzed to 1-adamantanol. orgsyn.org

1-Adamantanol to 2-Adamantanone : The alcohol is then oxidized to the ketone, 2-adamantanone. A side reaction during the halogenation of adamantanes in sulfuric acid at concentrations higher than 98% can also produce adamantanone-2. google.com

2-Adamantanone to this compound : The final step is the previously described selective bromination of 2-adamantanone to yield the target compound.

The accessibility of these intermediates is generally high, as adamantane and its simple derivatives are common starting materials in organic synthesis. orgsyn.org

Purification of intermediates and the final product is essential in multi-step syntheses. Chromatography is a fundamental technique for the separation, identification, and purification of compounds. nih.gov

Column Chromatography : This is one of the most common methods for purifying organic compounds. A solid stationary phase, such as silica gel or alumina, is used to separate components of a mixture that are eluted with a liquid mobile phase. nih.gov For adamantane derivatives, mixtures of non-polar and moderately polar solvents like hexanes and ethyl acetate are often effective eluents for separation on silica gel. iastate.edu

Thin-Layer Chromatography (TLC) : TLC is used to quickly monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. It operates on the same principle of separation, but on a smaller scale using a thin layer of adsorbent on a plate. nih.gov

Gas Chromatography (GC) : GC is a powerful technique for separating and analyzing volatile compounds. The sample is vaporized and transported by an inert gas through a column. It is highly sensitive and can be used to assess the purity of the final product, with purities often specified as >98.0% (GC). tcichemicals.com

Emerging Synthetic Strategies and Improvements

Research continues to focus on developing more efficient, cost-effective, and environmentally friendly methods for the synthesis of this compound and related derivatives.

Development of Efficient Industrial Production Methods

For industrial-scale production, efficiency, yield, and safety are paramount. Patent literature often describes processes optimized for large-scale manufacturing. For instance, processes for manufacturing adamantane derivatives focus on controlling reaction conditions, such as temperature and the rate of reagent addition, to maximize yield and minimize side products. google.com The use of various metal halides soluble in sulfuric acid as halogen sources has also been explored to provide alternative and potentially more economical routes for industrial processes. google.com The development of continuous flow processes, where reactants are continuously fed into a reactor, represents another avenue for improving the efficiency and safety of multi-step syntheses on an industrial scale. vapourtec.com

Catalyst Systems in Adamantanone Synthesis

The synthesis of halogenated adamantanone derivatives, including this compound, often employs catalyst systems to enhance reaction rates and control selectivity. The rigid, cage-like structure of the adamantane core presents unique challenges for functionalization, making the choice of catalyst critical for achieving the desired substitution pattern. Catalysis in this context primarily focuses on activating a bromine source to facilitate the electrophilic substitution on the adamantane framework.

Research into the bromination of adamantane and its derivatives has explored various catalytic approaches. Lewis acids are prominent catalysts for these transformations, activating the brominating agent and promoting the reaction. For instance, iron compounds have been successfully used to catalyze the bromination of adamantane derivatives. researchgate.net These systems aim to develop conditions for the selective synthesis of specific bromine-substituted adamantanes. researchgate.net

The general mechanism for Lewis acid-catalyzed bromination involves the polarization of the bromine molecule (or another bromine source), making it a more potent electrophile. Catalysts such as Zirconium(IV) chloride (ZrCl₄) and various iron-based systems have shown high activity in bromination reactions of other organic substrates, which suggests their potential applicability to the adamantanone framework. nih.govrsc.orgscite.ai The catalyst's role is not only to accelerate the reaction but also to influence the regioselectivity, which is paramount for selectively targeting the C-5 bridgehead position in 2-adamantanone.

Controlling regioselectivity is a significant challenge. The substitution pattern is influenced by the electronic and steric properties of the 2-adamantanone substrate and the nature of the catalytic system. For example, in other complex molecules, acidic conditions have been used to deactivate certain positions and promote bromination at a desired site. nih.gov This principle of using the reaction environment to direct substitution is crucial in the synthesis of specific isomers like this compound. While some halogenations of adamantane can proceed without a catalyst through a high-order cluster mechanism, catalytic pathways are often pursued to achieve milder reaction conditions and improved selectivity. rsc.org

The table below summarizes representative catalyst systems and conditions investigated for the bromination of adamantane and related substrates, providing insight into the methodologies that can be adapted for the synthesis of this compound.

Table 1: Representative Catalyst Systems in the Bromination of Adamantane Derivatives

| Catalyst System | Brominating Agent | Substrate | Key Findings |

|---|---|---|---|

| Iron Compounds | Tetrabromomethane | Adamantane and derivatives | Effective for catalytic bromination; conditions can be optimized for selective synthesis. researchgate.net |

| Zirconium(IV) chloride (ZrCl₄) | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Aromatic Compounds | Exhibits high catalytic activity for bromination under mild conditions. nih.govscite.ai |

| Fe₂O₃/Zeolite | HBr / Oxidant | Non-activated aromatic compounds | In-situ formation of FeBr₃ as the active catalytic species; catalyst is recyclable. rsc.orgelsevierpure.com |

Reactivity and Mechanistic Investigations of 5 Bromo 2 Adamantanone

Nucleophilic Substitution Reactions

Nucleophilic substitution at the bridgehead position of 5-bromo-2-adamantanone is a challenging transformation due to the steric hindrance and the geometric constraints of the rigid cage-like structure, which prevent backside attack typical of SN2 reactions and destabilize the formation of a planar carbocation required for SN1 reactions. Consequently, alternative mechanisms, such as those involving electron transfer, become significant.

The reaction of this compound with certain nucleophiles proceeds through an SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) mechanism. This multi-step chain reaction is initiated by an electron transfer to the substrate.

Photostimulation is often employed to initiate SRN1 reactions. When this compound is treated with organostannyl anions, such as trimethylstannyl (Me3Sn-) or triphenylstannyl (Ph3Sn-) anions, under irradiation, it undergoes substitution. For instance, the reaction with lithium trimethylstannate (LiSnMe3) in THF yields the substitution product, 5-trimethylstannanyl-2-adamantanone, in 75% yield via a radical pathway acs.org.

The SRN1 mechanism involves the following key steps:

Initiation: An electron is transferred to the this compound, forming a radical anion.

Propagation:

The radical anion fragments, cleaving the carbon-bromine bond to produce a 5-keto-2-adamantyl radical and a bromide ion.

This radical then reacts with the organostannyl anion to form a new radical anion intermediate.

This new radical anion transfers its excess electron to another molecule of this compound, regenerating the radical anion from the first step and forming the final substitution product, thus propagating the chain.

The choice of solvent and the nature of the nucleophile have a profound impact on the reaction's outcome and efficiency. In reactions involving organostannyl anions, the trimethylstannyl anion (Me3Sn-) is found to be significantly more reactive than the triphenylstannyl anion (Ph3Sn-) by a factor of over 1000 acs.org.

The solvent plays a critical role in mediating these reactions. While the reaction of this compound with LiSnMe3 proceeds efficiently in Tetrahydrofuran (THF) to give the substitution product, changing the solvent can alter the reaction pathway acs.org. For the analogous 5-chloro-2-adamantanone (B1582926), the photostimulated reaction with Me3Sn- ions in liquid ammonia (B1221849) gives a modest 40% yield of the substitution product, a reaction that does not proceed in the dark and is inhibited by p-dinitrobenzene (p-DNB), a known radical scavenger acs.org. This confirms the operation of the SRN1 mechanism in liquid ammonia as well. In contrast, the iodo derivative of 2-adamantanone (B1666556) undergoes fragmentation via a polar mechanism in THF, highlighting the delicate balance between radical and polar pathways acs.org.

Table 1: Solvent and Substrate Influence on Reaction Pathways

| Substrate | Nucleophile | Solvent | Predominant Mechanism | Product Type | Yield |

|---|---|---|---|---|---|

| This compound | LiSnMe3 | THF | Radical (SRN1) | Substitution | 75% acs.org |

| 5-Iodo-2-adamantanone | LiSnMe3 | THF | Polar | Fragmentation | N/A acs.org |

In some bridgehead systems, a carbonyl group can act as an intramolecular redox catalyst, facilitating the initial electron transfer and accelerating the SRN1 reaction. It does this by accepting the electron into its π* orbital, which is lower in energy than the σ* orbital of the carbon-halogen bond. However, in the case of 5-substituted-2-adamantanones, this redox catalysis by the carbonyl group is not observed acs.org. The reaction proceeds via direct electron transfer to the C-X (Carbon-Halogen) bond, and the presence of the carbonyl group does not provide the catalytic effect seen in other systems acs.org.

While the SRN1 mechanism is dominant for this compound with organostannyl anions in THF, polar mechanisms can compete, especially with different substrates or solvents. As noted, the corresponding 5-iodo-2-adamantanone derivative reacts with LiSnMe3 in THF through a polar pathway that leads to fragmentation rather than substitution acs.org. This indicates that the nature of the leaving group (Iodide vs. Bromide) is a critical factor in determining whether the reaction follows a radical or a polar course.

Competition experiments are instrumental in determining the relative reactivities of different species. In the context of SRN1 reactions with organostannyl anions, it was determined that the Me3Sn- ion is more than 1000 times more reactive as a nucleophile than the Ph3Sn- ion acs.org. This dramatic difference in reactivity highlights the sensitivity of the radical-nucleophile coupling step to the nature of the nucleophile.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-Iodo-2-adamantanone |

| 5-Chloro-2-adamantanone |

| 5-trimethylstannanyl-2-adamantanone |

| p-dinitrobenzene |

| Lithium trimethylstannate |

Electron Transfer (ET) and S<sub>RN</sub>1 Mechanisms

Radical Pathways and Intermediates

Detailed research findings specifically documenting the radical pathways, the formation and reactivity of adamantanyl radicals derived directly from this compound, and its specific fragmentation products in radical reactions are not extensively available in the reviewed scientific literature.

The generation of adamantanyl radicals typically proceeds through hydrogen atom abstraction from an adamantane (B196018) core. nih.gov Radicals can be formed at either the secondary or tertiary (bridgehead) positions of the adamantane skeleton. nih.gov The reactivity of these radical intermediates is diverse; they can be intercepted by various reagents to form functionalized adamantane derivatives. nih.gov For instance, adamantyl radicals can react with carbon monoxide to form acyl radicals, which can then be converted into carboxylic acids or esters. nih.gov

Information specifically detailing the fragmentation products resulting from radical reactions initiated from this compound is not readily found in the provided search results. In general, radical reactions can involve complex pathways including rearrangement and fragmentation, but specific products for this particular compound are not documented in the available literature.

Oxidation Reactions

The Baeyer-Villiger oxidation is a well-established organic reaction that converts a ketone into an ester or, in the case of a cyclic ketone like this compound, into a lactone. wikipedia.org This oxidative rearrangement is a valuable synthetic tool and can be achieved using various oxidants and catalytic systems. wikipedia.orgorganic-chemistry.org

The kinetics of the Baeyer-Villiger oxidation of this compound have been investigated using solid Lewis acid catalysts, particularly tin-containing zeolites such as Sn-Beta and the delaminated zeolite Sn-DZ-1. mdpi.com These catalysts are valued for their potential in creating more environmentally friendly processes by enabling the use of hydrogen peroxide as the oxidant. wikipedia.orgnih.gov

Research demonstrates that the structure of the zeolite catalyst plays a crucial role in the catalytic activity, especially when dealing with sterically bulky substrates like this compound. The delaminated zeolite Sn-DZ-1, which has more accessible tin sites on its external surface, exhibits significantly higher activity for the Baeyer-Villiger oxidation of this compound compared to the conventional microporous Sn-Beta zeolite.

In a comparative study, the catalytic activity for this compound oxidation was measured at 688 mol h⁻¹ (mol Sn)⁻¹ for Sn-DZ-1, whereas Sn-Beta showed a much lower activity of 366 mol h⁻¹ (mol Sn)⁻¹. This highlights the enhanced accessibility of the active sites in the delaminated catalyst structure. When the substrate was changed from the smaller 2-adamantanone to the bulkier this compound, the activity of the Sn-DZ-1 catalyst decreased by only 20%, while the activity for the Sn-Beta catalyst dropped by a substantial 81%, further underscoring the accessibility limitations of the latter.

Interactive Data Table: Catalytic Activity in Baeyer-Villiger Oxidation of Adamantanones

| Ketone Substrate | Catalyst | Catalytic Activity (mol h⁻¹ (mol Sn)⁻¹) |

| 2-Adamantanone | Sn-DZ-1 | ~860 |

| 2-Adamantanone | Sn-Beta | ~1926 |

| This compound | Sn-DZ-1 | 688 |

| This compound | Sn-Beta | 366 |

Note: The reaction conditions for the oxidation of this compound included 30 wt% hydrogen peroxide in water, a H₂O₂/ketone molar ratio of 1.5:1, 1,4-dioxane as the solvent, and a reaction temperature of 75°C.

A variety of oxidants can be employed for the Baeyer-Villiger oxidation, with peroxy acids being the traditional reagents. wikipedia.org Common examples include meta-chloroperoxybenzoic acid (m-CPBA) and trifluoroperacetic acid (TFPAA). wikipedia.orgorganic-chemistry.org The reactivity of the peroxy acid is generally correlated with the acidity of the corresponding carboxylic acid. wikipedia.org

In recent years, there has been a significant shift towards using greener and safer oxidants. researchgate.net Hydrogen peroxide (H₂O₂) is a highly attractive alternative as it is less expensive and produces water as the only byproduct. mdpi.commdpi.com However, the oxidation ability of hydrogen peroxide is weaker compared to peroxy acids, often necessitating the use of a catalyst to activate either the peroxide or the ketone's carbonyl group. mdpi.com

For the Baeyer-Villiger oxidation of this compound with zeolitic catalysts like Sn-DZ-1 and Sn-Beta, hydrogen peroxide is the preferred oxidant. mdpi.com The Lewis acidic tin sites within the zeolite framework activate the carbonyl group of the ketone, facilitating the nucleophilic attack by hydrogen peroxide and enabling the reaction to proceed efficiently. mdpi.comnih.gov

Baeyer-Villiger Oxidation

Solvent Influence (e.g., Dioxane) in Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation, a cornerstone reaction in organic synthesis for the conversion of ketones to esters or lactones, is known to be influenced by the solvent in which it is performed. In the case of this compound, the use of 1,4-dioxane as a solvent has been documented in catalytic oxidation processes. For instance, in the oxidation of this compound using hydrogen peroxide as the oxidant, 1,4-dioxane is a suitable solvent. researchgate.net

The general trend for the Baeyer-Villiger reaction is that the rate constant tends to decrease as the polarity of the solvent increases. organic-chemistry.org Theoretical studies on simpler ketones have shown that non-ionic, concerted pathways are often favored in non-polar solvents like dichloromethane, and these pathways become energetically less favorable as solvent polarity increases. organic-chemistry.org While the reaction can proceed through ionic intermediates, particularly in more polar solvents, the migration step, which is often rate-determining, can be uncatalyzed and non-ionic. organic-chemistry.org The choice of a solvent like dioxane, a moderately polar ether, therefore represents a balance, providing sufficient solubility for the substrate and reagents while not significantly impeding the reaction rate through excessive stabilization of ground states relative to the transition state.

Stereochemical Outcomes of Baeyer-Villiger Oxidation

The stereochemistry of the Baeyer-Villiger oxidation is primarily concerned with the regioselectivity of oxygen insertion, which is dictated by the migratory aptitude of the groups attached to the carbonyl carbon. The generally accepted order of migratory aptitude is tertiary alkyl > secondary alkyl > primary alkyl > methyl. youtube.comadichemistry.comuomustansiriyah.edu.iq This preference is attributed to the ability of the migrating group to stabilize a partial positive charge in the transition state of the rearrangement step. uomustansiriyah.edu.iq Importantly, the migration occurs with retention of stereochemistry at the migrating center. uomustansiriyah.edu.iqpitt.edu

In this compound, the carbonyl group is flanked by a bridgehead tertiary carbon (C1) and a secondary methylene (B1212753) carbon (C3). Based on the established migratory aptitude, the bridgehead tertiary carbon would be expected to migrate preferentially over the secondary carbon. This would lead to the insertion of the oxygen atom between the carbonyl carbon (C2) and the bridgehead carbon (C1), resulting in the formation of a lactone where the oxygen is part of the six-membered ring containing the bromine atom.

The presence of the electron-withdrawing bromine atom at the C5 position, which is gamma to the C1 bridgehead, would exert an inductive effect, potentially destabilizing a developing positive charge on C1 and thus decreasing its migratory aptitude. However, the inherent high migratory aptitude of tertiary carbons often overrides such electronic effects. For example, in the Baeyer-Villiger oxidation of camphor, the tertiary bridgehead carbon migrates in preference to a methylene group. adichemistry.com Therefore, it is highly probable that the oxidation of this compound yields the lactone resulting from the migration of the C1 bridgehead carbon.

Other Oxidation Systems

Beyond the use of traditional peroxy acids, various catalytic systems have been developed for the Baeyer-Villiger oxidation, often employing more environmentally benign oxidants like hydrogen peroxide. For this compound, a notable system involves the use of a tin-containing delaminated zeolite catalyst (Sn-DZ-1) with hydrogen peroxide. researchgate.net This heterogeneous catalyst has demonstrated significantly higher activity for the oxidation of the bulkier this compound compared to other catalysts like Sn-Beta, highlighting the importance of catalyst architecture in accommodating substituted adamantane substrates. researchgate.net

The following table summarizes the comparative catalytic activity for the Baeyer-Villiger oxidation of different adamantanone derivatives:

| Substrate | Catalyst | Turnover Frequency (mol h⁻¹ (mol Sn)⁻¹) |

| 2-Adamantanone | Sn-DZ-1 | ~860 |

| 2-Adamantanone | Sn-Beta | ~1940 |

| This compound | Sn-DZ-1 | 688 |

| This compound | Sn-Beta | 366 |

Data extracted from patent US9687830B2. Reaction conditions: 30 wt % H₂O₂ in H₂O; H₂O₂/ketone = 1.5:1 by mol; 1,4-dioxane as solvent; 75° C.; The molar ratio of Sn to ketone equals 0.0066:1. researchgate.net

This data clearly indicates that while Sn-Beta is more active for the smaller, unsubstituted 2-adamantanone, the more open structure of Sn-DZ-1 is far more effective for the larger this compound. researchgate.net

For the parent 2-adamantanone, a range of other metal triflates have also been studied as catalysts for the Baeyer-Villiger oxidation with hydrogen peroxide, with Sn(OTf)₂ showing high activity. wikipedia.org Additionally, various peroxy acids such as peracetic acid and perdecanoic acid are effective oxidants for 2-adamantanone. organic-chemistry.org

Reactions with Carbonyl-Active Reagents

Reactions Involving Sulfur Ylides: Stereochemistry and Reactivity

The reaction of ketones with sulfur ylides is a well-established method for the synthesis of epoxides (oxiranes). The stereochemistry and reactivity of such reactions with 5-substituted-2-adamantanones have been the subject of specific investigation. A study focusing on the reactions of sulfur ylides with 5-X-adamantan-2-ones (where X can be a substituent like bromine) has been published, indicating that this is a known area of its reactivity. While the detailed findings of this specific study require access to the full publication, general principles of sulfur ylide chemistry can be applied.

The reaction proceeds via nucleophilic attack of the ylide carbanion on the carbonyl carbon, forming a betaine intermediate. This is followed by an intramolecular SN2 displacement of the sulfur-containing group by the oxygen anion to form the three-membered epoxide ring. The stereochemical outcome of the reaction on the adamantane framework is influenced by the steric hindrance on the two faces of the carbonyl group. The rigid cage-like structure of adamantane dictates that the ylide will attack from the less sterically hindered face. The presence of a substituent at the C5 position can influence the accessibility of the carbonyl group and thus the stereoselectivity of the epoxidation.

Grignard Reactions and Ring-Opening Processes

Grignard reagents are potent nucleophiles that readily add to the carbonyl group of ketones to form tertiary alcohols upon acidic workup. masterorganicchemistry.commasterorganicchemistry.commsu.edu In the case of this compound, the primary reaction expected with a Grignard reagent (RMgX) would be the nucleophilic addition of the 'R' group to the carbonyl carbon.

Given the structure of this compound, two main considerations for the Grignard reaction are:

Reaction at the carbonyl group: This is the most likely pathway, leading to the formation of a tertiary alcohol after workup. The adamantane framework is sterically demanding, which might slow the reaction but is unlikely to prevent it.

Reaction with the C-Br bond: The bromine atom is at a bridgehead position. While Grignard reagents can be formed from bridgehead halides under certain conditions, the reaction of an external Grignard reagent with a bridgehead halide is generally difficult.

Ring-Opening Processes: The adamantane cage is exceptionally stable due to its strain-free, diamondoid structure. Ring-opening of the adamantane skeleton under the conditions of a Grignard reaction is highly improbable. The reaction conditions are not sufficiently harsh to induce the cleavage of the strong carbon-carbon single bonds of the adamantane core. Therefore, the reaction is expected to be confined to the functional groups, namely the ketone and the bromo substituent.

Thermal and Photolytic Rearrangements

The adamantane skeleton is known for its remarkable thermal stability. For instance, adamantane itself sublimes at atmospheric pressure and is stable at high temperatures. The introduction of a bromo and a keto functional group in this compound is not expected to dramatically decrease the thermal stability of the cage structure itself. Any thermal rearrangements would likely require very high temperatures and would probably involve complex fragmentation pathways rather than clean rearrangements. Studies on the thermal rearrangement of other adamantane derivatives often require temperatures in excess of 400-500 °C and can lead to isomerization to other cage structures.

Photolytic reactions, on the other hand, introduce energy into the molecule in a more specific manner, typically by exciting electrons to higher energy states. For this compound, two chromophores are present: the carbonyl group and the C-Br bond.

Carbonyl Photochemistry: Ketones can undergo various photochemical reactions, such as Norrish Type I (alpha-cleavage) and Type II (intramolecular hydrogen abstraction) reactions. For this compound, a Norrish Type I cleavage would lead to the formation of a diradical, which could potentially undergo further rearrangements, though the rigid adamantane framework would impose significant constraints.

C-Br Bond Photolysis: The carbon-bromine bond can undergo homolytic cleavage upon irradiation with UV light to generate a bridgehead adamantyl radical and a bromine radical. Bridgehead radicals, while generally less stable than other tertiary radicals, are known intermediates. The subsequent reactions of this radical could involve hydrogen abstraction or recombination.

Studies on 5-Bromo-2-aziadamantane and Adamantanylidene Intermediates

The generation of adamantanylidene carbenes is often achieved through the photolysis or thermolysis of adamantane-2-diazirine (also known as aziadamantane) precursors. While specific studies detailing the synthesis of 5-bromo-2-aziadamantane from this compound are not extensively documented in readily available literature, the general synthetic route to adamantanediazirines from the corresponding ketones is well-established. This typically involves the reaction of the ketone with ammonia and an oxidizing agent, or through the intermediacy of the corresponding oxime.

Upon generation, typically through photolysis, 5-bromo-adamantanylidene, a carbene intermediate, is formed. Carbenes are neutral species containing a divalent carbon atom with two unshared valence electrons, rendering them highly reactive. The reactivity of adamantanylidene is characterized by both intramolecular and intermolecular reactions.

A significant pathway for adamantanylidene is intramolecular 1,3-C-H insertion. This process involves the carbene carbon inserting into a C-H bond at a remote position within the same molecule, leading to the formation of a strained, polycyclic product. In the case of adamantanylidene, this insertion predominantly yields 2,4-didehydroadamantane. The rigid adamantane framework pre-organizes the molecule for this insertion reaction.

The presence of a bromine atom at the 5-position of the adamantane cage is expected to influence the reactivity of the adamantanylidene intermediate. The electron-withdrawing nature of the bromine atom can affect the electronic properties of the carbene and potentially influence the rates and selectivity of its reactions. However, detailed experimental or computational studies specifically elucidating the electronic and steric effects of the 5-bromo substituent on the intramolecular C-H insertion and other reactions of adamantanylidene are not widely reported.

Control of Carbene Reactivity via Encapsulation

The high reactivity of carbenes like adamantanylidene often leads to a variety of products, including reactions with the solvent or other molecules present in the reaction mixture. A powerful strategy to control this reactivity and steer the reaction towards a desired pathway is the use of supramolecular encapsulation. This involves trapping the carbene precursor within the cavity of a host molecule.

Pioneering work by Ramamurthy and Brinker has demonstrated the profound effect of encapsulation on the reactivity of adamantanylidene. They investigated the photolysis of adamantanediazirine, the precursor to adamantanylidene, both in free solution and encapsulated within cucurbit[n]urils (CBs), a family of macrocyclic host molecules.

In aqueous solution, the photolysis of unencapsulated adamantanediazirine primarily yields products of intermolecular reactions with water, namely adamantanone and adamantanol. This is attributed to the adamantanylidene carbene reacting with the surrounding solvent molecules.

However, when adamantanediazirine is encapsulated within the hydrophobic cavity of cucurbit researchgate.neturil (CB researchgate.net), a dramatic shift in the product distribution is observed. Upon photolysis, the encapsulated adamantanylidene carbene is shielded from the external environment. This confinement prevents intermolecular reactions with the solvent and instead promotes intramolecular C-H insertion. As a result, the formation of 2,4-didehydroadamantane becomes the dominant reaction pathway, with yields exceeding 90%.

This remarkable control over the reaction selectivity is attributed to several factors:

Steric Confinement: The snug fit of the adamantanediazirine within the CB researchgate.net cavity restricts the movement of the resulting carbene, bringing the reactive carbene center into close proximity with the intramolecular C-H bonds.

Isolation from the Bulk Medium: The cucurbituril host acts as a molecular shield, preventing the carbene from interacting with solvent molecules or other potential reactants in the bulk solution.

Altered Microenvironment: The hydrophobic nature of the cucurbituril cavity provides a non-polar environment that can influence the relative rates of different reaction pathways.

These findings highlight the potential of supramolecular chemistry to act as a powerful tool for controlling the reactivity of highly reactive intermediates like carbenes. By creating a "nanoreactor" environment, it is possible to favor specific reaction channels that are disfavored in bulk solution, leading to cleaner reactions and higher yields of desired products. While these studies were conducted on the parent adamantanediazirine, the principles of encapsulation are expected to be applicable to substituted derivatives like 5-bromo-2-aziadamantane, offering a promising avenue for directing the reactivity of the corresponding 5-bromo-adamantanylidene.

Table of Research Findings on Adamantanylidene Reactivity Control

| Precursor | Conditions | Major Product(s) | Key Finding |

| Adamantanediazirine | Photolysis in H₂O | Adamantanone, Adamantanol | Intermolecular reaction with solvent dominates. |

| Adamantanediazirine@CB researchgate.net | Photolysis in H₂O | 2,4-Didehydroadamantane (>90%) | Encapsulation favors intramolecular C-H insertion. |

Applications in Advanced Organic Synthesis

Precursor for Diverse Organic Compounds

The presence of both a ketone and a bromine atom at bridgehead and bridge positions, respectively, allows for selective and sequential reactions, making 5-Bromo-2-adamantanone a versatile precursor to a wide array of adamantane (B196018) derivatives. The carbon-bromine bond is a key functional group in organic synthesis, serving as a versatile intermediate for nucleophilic substitution and catalytic cross-coupling reactions. This reactivity allows for the introduction of various substituents onto the adamantane core.

For instance, the bromine atom can be displaced by other nucleophiles to introduce different functionalities. A straightforward example is the synthesis of other 5-halo-2-adamantanones. Research has demonstrated the conversion of this compound to 5-fluoro-2-adamantanone (B1626727) via a halogen exchange reaction. Similarly, it is a common starting point for producing 5-iodo-2-adamantanone.

Furthermore, the ketone group can undergo a wide range of classic carbonyl chemistry reactions, including reduction to an alcohol, reductive amination to introduce nitrogen-containing groups, and olefination reactions. The dual reactivity of this compound makes it a strategic starting material for creating polysubstituted adamantanes, which are of significant interest in medicinal chemistry and materials science. mdpi.comresearchgate.net

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 20098-20-8 | sigmaaldrich.comnih.govcanbipharm.comcalpaclab.comscbt.com |

| Molecular Formula | C₁₀H₁₃BrO | sigmaaldrich.comnih.govcanbipharm.comcalpaclab.comscbt.com |

| Molecular Weight | 229.11 g/mol | sigmaaldrich.comnih.govcanbipharm.comscbt.com |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | 149-153 °C | sigmaaldrich.com |

| IUPAC Name | 5-bromoadamantan-2-one | nih.gov |

| Synonyms | 1-Bromoadamantan-4-one, 5-Bromotricyclo[3.3.1.1³,⁷]decanone | sigmaaldrich.comcalpaclab.com |

Building Block in Complex Molecular Architectures

The adamantane cage is a unique structural motif in organic chemistry, prized for its high degree of symmetry, rigidity, and lipophilicity. researchgate.netnih.gov These characteristics make it an attractive component, often referred to as a "molecular building block," for the construction of more complex, three-dimensional molecules. researchgate.netnih.gov this compound serves as a readily available, functionalized version of this scaffold, enabling its incorporation into larger and more intricate structures.

In medicinal chemistry, the adamantyl group is often used to enhance the therapeutic properties of drug molecules by increasing their lipophilicity, which can improve bioavailability. mdpi.com The rigid framework can also serve as a robust anchor or spacer to orient other functional groups in a specific, predetermined geometry for optimal interaction with biological targets. nih.gov

The synthetic utility of this compound as a building block is evident in the construction of 1,2-disubstituted adamantane derivatives. nih.gov The functional handles allow for the stepwise or directed addition of different chemical moieties, leading to complex structures that would be difficult to access directly from the parent adamantane hydrocarbon. nih.govnih.gov This strategic approach is crucial in developing new materials, catalysts, and pharmacologically active compounds where precise three-dimensional structure is paramount. researchgate.net

Role in the Synthesis of Optically Active Adamantane Derivatives

Chirality plays a critical role in the function of many biologically active molecules. The introduction of specific substitution patterns onto the symmetrical adamantane core can render the molecule chiral. Specifically, replacing one hydrogen atom at carbon 1 and another at carbon 2 with different substituents results in a chiral compound. nih.gov

This compound is a key precursor for accessing such chiral 1,2-disubstituted adamantanes. The ketone at the 2-position and the bromine at the 5-position (which is adjacent to a bridgehead carbon, C-1) provide the necessary functionality to create stereocenters. Through stereoselective synthesis, chemists can control the spatial arrangement of atoms and produce specific enantiomers of a desired compound.

The ability to synthesize enantiopure adamantane derivatives is crucial for applications in enantioselective catalysis and for developing drugs where only one enantiomer exhibits the desired therapeutic effect. nih.gov The functional groups of this compound allow for diastereoselective reactions, where the existing structure influences the stereochemical outcome of a subsequent reaction, or for the attachment of chiral auxiliaries to guide the synthesis toward a single enantiomer.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 5-Bromo-2-adamantanone, both proton (¹H) and carbon-13 (¹³C) NMR provide critical insights into its rigid, cage-like structure.

Proton NMR (¹H NMR) for Structural Elucidation

Proton NMR spectroscopy of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the 13 protons in the molecule. The rigid adamantane (B196018) framework restricts conformational flexibility, leading to well-resolved, albeit complex, multiplets. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom at the C5 bridgehead position and the carbonyl group at the C2 position. Protons closer to these functional groups experience a downfield shift to higher ppm values. The spectrum is characterized by a series of multiplets in the range of approximately 1.8 to 3.0 ppm, reflecting the complex spin-spin coupling between the non-equivalent methylene (B1212753) and methine protons of the adamantane cage.

Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysis

The ¹³C NMR spectrum provides a direct map of the ten carbon atoms comprising the this compound skeleton. Due to the molecule's symmetry, not all ten carbons are chemically equivalent. The most deshielded signal in the spectrum corresponds to the carbonyl carbon (C2), typically appearing in the region of 205-220 ppm. The bridgehead carbon bonded to the bromine atom (C5) is also significantly deshielded and appears at a distinct chemical shift. The remaining carbons of the adamantane cage give rise to a set of signals in the aliphatic region of the spectrum.

Table 1: Typical ¹³C NMR Chemical Shift Ranges for Adamantane Derivatives

| Type of Carbon Atom | Typical Chemical Shift (δ) in ppm |

|---|---|

| Aliphatic (CH, CH₂) | 10-40 |

| Carbon-Halogen (C-X) | 50-70 |

Mass Spectrometry Techniques

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition and structural features.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that separates the compound from any impurities before subjecting it to mass analysis. The gas chromatogram for a pure sample of this compound shows a single major peak, confirming its purity, with a typical assay of 97% or higher. sigmaaldrich.comtcichemicals.com

The subsequent mass spectrum provides crucial information for identity confirmation. The molecular ion peak [M]⁺ corresponding to the molecular formula C₁₀H₁₃BrO can be observed. Due to the presence of bromine, a characteristic isotopic pattern is seen for the molecular ion, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). A study on the mass spectrometric behavior of 5-substituted adamantan-2-ones provides insight into its fragmentation. researchgate.net The spectrum is often characterized by a top peak (base peak) at a mass-to-charge ratio (m/z) of 149. nih.gov

Table 2: Key Mass Spectrometry Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₃BrO | nih.gov |

| Molecular Weight | 229.11 g/mol | sigmaaldrich.comnih.gov |

Differential Scanning Calorimetry (DSC) for Thermal Behavior Studies

Differential Scanning Calorimetry (DSC) is used to investigate the thermal properties of a substance, such as melting point and phase transitions. For this compound, a solid crystalline powder at room temperature, DSC analysis would show a sharp endothermic peak corresponding to its melting point. Commercial suppliers report a melting point range of 149-153 °C or 151-155 °C. sigmaaldrich.comtcichemicals.com DSC can precisely determine this transition temperature and the associated enthalpy of fusion. Adamantane and its derivatives are known for undergoing solid-solid phase transitions between ordered and disordered (plastic) crystalline phases. rsc.org A DSC thermogram could potentially reveal such phase transitions for this compound at temperatures below its melting point.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-Bromo-adamantane |

| Adamantane |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique employed to determine the elemental composition of a chemical compound. This analytical method provides the mass percentages of the constituent elements, which can then be compared against the theoretical values derived from the compound's molecular formula. This comparison is a critical step in verifying the purity and confirming the identity of a synthesized or isolated substance.

For this compound, the molecular formula is established as C₁₀H₁₃BrO. sigmaaldrich.comnih.govcalpaclab.com Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of carbon (C), hydrogen (H), bromine (Br), and oxygen (O). The molecular weight of this compound is approximately 229.11 g/mol . sigmaaldrich.comnih.gov

The theoretical elemental percentages are calculated as follows:

Carbon (C): (10 * 12.011 g/mol ) / 229.11 g/mol * 100% = 52.41%

Hydrogen (H): (13 * 1.008 g/mol ) / 229.11 g/mol * 100% = 5.73%

Bromine (Br): (1 * 79.904 g/mol ) / 229.11 g/mol * 100% = 34.87%

Oxygen (O): (1 * 15.999 g/mol ) / 229.11 g/mol * 100% = 6.98%

These calculated values serve as a benchmark for experimental results obtained from elemental analysis instrumentation. The close correlation between experimental and theoretical percentages provides strong evidence for the correct elemental composition of the sample.

Detailed research findings from experimental elemental analysis provide the actual measured percentages of each element in a sample of the compound. While the theoretical values are derived from the chemical formula, the experimental data confirms the composition of the synthesized material.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Count | Total Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 10 | 120.11 | 52.42 |

| Hydrogen | H | 1.008 | 13 | 13.104 | 5.72 |

| Bromine | Br | 79.904 | 1 | 79.904 | 34.87 |

| Oxygen | O | 15.999 | 1 | 15.999 | 6.98 |

| Total | | | | 229.117 | 100.00 |

Computational and Theoretical Studies

Quantum-Chemical Calculations

Quantum-chemical calculations have become indispensable for understanding the intricacies of molecular structures and energetics. For adamantane (B196018) derivatives, these methods elucidate the effects of substitution on the cage's geometry and electronic distribution.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to predict molecular properties and reaction energetics. Functionals like the hybrid B3LYP and the meta-hybrid M06-2X are frequently employed. The M06-2X functional is often preferred for systems involving main-group elements and where non-covalent interactions are significant, as it can be more effective than B3LYP at describing medium-range electron correlation. nih.govtru.ca For high-accuracy energy calculations, composite methods like the Gaussian-3 (G3) theory are also utilized. nih.govacs.org

While specific DFT studies on 5-Bromo-2-adamantanone are not extensively documented in the literature, research on the parent compound, 2-adamantanone (B1666556), provides a foundational understanding of the system's electronic behavior. For instance, computational studies on the deprotonation of 2-adamantanone have been performed using B3LYP, M06-2X, and G3 methods to determine key thermodynamic properties. nih.govacs.orgumn.edu These calculations are crucial for understanding the acidity and reactivity of the ketone.

Table 1: Experimental and G3-Calculated Thermodynamic Properties of the 2-Adamantanone β-Enolate Anion

| Thermodynamic Property | Experimental Value (kcal mol⁻¹) | G3 Calculated Value (kcal mol⁻¹) |

|---|---|---|

| Gas-Phase Acidity (ΔH°acid) | 394.7 ± 1.4 | 394.2 |

| Electron Affinity (EA) | 16.8 ± 1.6 | 16.6 |

| Bond Dissociation Energy (BDE) | 97.9 ± 2.1 | 97.6 |

Data sourced from studies on deprotonated 2-adamantanone. nih.govacs.org

The adamantane framework is exceptionally rigid, limiting the conformational possibilities compared to acyclic or more flexible cyclic systems. However, the formation of intermediates, such as enolates, introduces new structural questions. Computational analysis is key to predicting the relative stabilities of different isomers or conformers.

In the case of 2-adamantanone, deprotonation can occur at several positions, leading to different enolate anions (designated α, β, γ, and δ). DFT calculations have been instrumental in predicting the relative stabilities of these anionic species. The results consistently show that the β-enolate is the most stable, followed by the γ, α, and δ anions. nih.govacs.orgresearchgate.net This ordering is critical for predicting the outcomes of base-mediated reactions involving 2-adamantanone and, by extension, its derivatives.

Table 2: Computed Relative Stabilities of Deprotonated 2-Adamantanone Anions

| Anion Position | Relative Stability Order | Computational Method |

|---|---|---|

| β | Most Stable | B3LYP, M06-2X, G3 |

| γ | Second Most Stable | |

| α | Third Most Stable | |

| δ | Least Stable |

Data based on computational studies of 2-adamantanone enolates. nih.govacs.org

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling allows for the detailed exploration of reaction pathways, providing insights into the structures and energies of transient species that are difficult or impossible to observe experimentally.

The identification and characterization of transition states are fundamental to understanding reaction kinetics and mechanisms. By calculating the energy barrier of a transition state, chemists can predict the feasibility of a proposed reaction pathway. For adamantane systems, this analysis can reveal how the rigid cage influences reactivity. For example, in the study of 2-adamantanone anions, an attempt to prepare the γ-anion resulted instead in the formation of a ring-opened isomer. nih.govacs.org A transition state analysis could computationally model this rearrangement, clarifying the mechanism and the energetic factors that favor the ring-opening process over the formation of the γ-enolate.

Studies on Adamantanone Enolates and Related Anions

The study of enolates is central to understanding the chemistry of ketones. The unique three-dimensional structure of adamantanone enolates makes them fascinating subjects for both experimental and computational investigation.

A comprehensive study combined gas-phase experiments with DFT and G3 calculations to explore the properties of deprotonated 2-adamantanone. nih.govacs.orgumn.edu In this work, the β-enolate anion was generated in the gas phase. The computational results not only corroborated the experimental findings for the β-enolate's thermodynamic properties but also provided a complete picture of the relative stabilities of all possible enolate isomers (α, β, γ, and δ). nih.govacs.orgresearchgate.net The calculations definitively established the stability order as β > γ > α > δ, providing a predictive framework for the regioselectivity of deprotonation. nih.gov

Gas-Phase Deprotonation and Enolate Stability (e.g., beta-enolate anion)

Deprotonation of 2-adamantanone in the gas phase leads to the formation of its β-enolate anion. researchgate.net The stability of this enolate, along with other potential conjugate bases, has been a subject of computational investigation. The negative charge in enolates is delocalized between the α-carbon and the oxygen atom, a phenomenon that significantly stabilizes the anion compared to a simple alkoxide. masterorganicchemistry.com The presence of an electron-withdrawing group, such as a halogen, is generally known to further stabilize the enolate anion through inductive effects. libretexts.org

In the case of this compound, the bromine atom is situated at a bridgehead position. Deprotonation can occur at various positions, leading to different enolate isomers. The stability of these enolates is influenced by factors such as the degree of substitution of the enolate double bond and the electronic effects of the substituent. For the unsubstituted 2-adamantanone, the β-enolate is found to be the most stable. researchgate.net It is anticipated that the electron-withdrawing nature of the bromine atom in this compound would enhance the stability of its enolate anions compared to those of the parent 2-adamantanone.

Acidity Order and Thermodynamic Properties of Conjugate Bases

The acidity of a compound is intrinsically linked to the stability of its conjugate base. For ketones, the acidity of the α-hydrogens is a key determinant of their reactivity. egyankosh.ac.in Computational studies on 2-adamantanone have established a clear acidity order for its different protons, which corresponds to the relative stabilities of the resulting conjugate bases (enolates). The computed relative stabilities of the conjugate bases of 2-adamantanone are β > γ > α > δ. researchgate.net This indicates that the proton at the β-position is the most acidic.

Thermodynamic data for the conjugate base of 2-adamantanone have been determined experimentally and computationally. These values provide a benchmark for understanding the energetic landscape of deprotonation.

| Thermodynamic Parameter | Value (kcal mol-1) for 2-Adamantanone |

|---|---|

| ΔH°acid | 394.7 ± 1.4 |

| EA (Electron Affinity) | 16.8 ± 1.6 |

| BDE (Bond Dissociation Energy) | 97.9 ± 2.1 |

Table 1: Experimental thermodynamic properties for the gas-phase deprotonation of 2-adamantanone. researchgate.net

These values for the parent compound are critical for estimating the properties of its bromo-substituted derivative. The electron-withdrawing bromine atom in this compound would likely lead to a lower gas-phase acidity (a smaller ΔH°acid value) and a higher electron affinity for the corresponding radical.

Interaction Energy Calculations in Crystal Phases

The study of intermolecular interactions in the crystalline phase is crucial for understanding the packing of molecules and the resulting solid-state properties. While specific interaction energy calculations for this compound are not documented in the reviewed literature, studies on similar adamantane derivatives provide a framework for the types of interactions that are likely to be significant.

In the crystal structure of adamantane derivatives, intermolecular interactions are often dominated by a combination of van der Waals forces and, where applicable, dipole-dipole interactions and hydrogen bonds. nih.govnih.gov For this compound, the presence of the carbonyl group and the bromine atom introduces polarity, leading to the potential for significant dipole-dipole interactions.

Future Research Directions and Potential Applications

Development of Novel Catalytic Transformations

5-Bromo-2-adamantanone serves as an excellent substrate for the development and optimization of novel catalytic transformations, offering a gateway to a diverse array of functionalized adamantane (B196018) derivatives.

One promising area of research lies in the expansion of cross-coupling reactions. A notable example is the copper-catalyzed trifluoromethylation of alkyl bromides, where this compound has been successfully employed as a substrate to yield the corresponding trifluoromethylated adamantane analog. scbt.com This reaction proceeds via a metallophotoredox mechanism, highlighting the potential for developing further light-mediated catalytic processes. Future work could focus on expanding the scope of coupling partners to include other functional groups, such as aryl, vinyl, and alkynyl moieties, utilizing various transition metal catalysts.

Furthermore, the ketone functionality of this compound is amenable to catalytic transformations such as the Baeyer-Villiger oxidation. A patented process describes the oxidation of this compound to the corresponding lactone using a tin-containing zeolitic catalyst (Sn-DZ-1) and an oxidant. This demonstrates the potential for developing highly selective and robust catalytic systems for the oxidation of this substrate. Future investigations could explore other heterogeneous and homogeneous catalysts to achieve different oxidation products or to perform the reaction under even milder and more sustainable conditions.

The development of enantioselective catalytic reactions is another important frontier. The chiral nature of many biologically active molecules necessitates the synthesis of single enantiomers. Future research could focus on developing catalytic methods for the asymmetric reduction of the ketone in this compound or for the enantioselective functionalization of the adamantane core, leading to the synthesis of optically active adamantane derivatives with potential applications in medicinal chemistry.

Exploration of Biological and Materials Science Interfaces

The unique physicochemical properties of the adamantane scaffold, such as its lipophilicity, rigidity, and biocompatibility, make its derivatives attractive candidates for applications in both biological and materials science. This compound, as a functionalized building block, is poised to play a crucial role at the intersection of these fields.

In the realm of medicinal chemistry, the adamantane moiety is a well-established pharmacophore found in several approved drugs. The value of the adamantyl group in drug design is multifaceted; its hydrophobicity can enhance a drug's ability to cross cell membranes, and its steric bulk can improve stability by hindering enzymatic degradation. nih.gov this compound provides a versatile platform for the synthesis of novel adamantane-containing compounds with potential therapeutic activities. The bromine atom can be readily displaced by various nucleophiles to introduce a wide range of functional groups, while the ketone can be derivatized to form oximes, hydrazones, or other functionalities. This allows for the systematic exploration of the structure-activity relationships of new adamantane-based drug candidates. For instance, adamantane derivatives have shown promise as antiviral and antimicrobial agents, and new derivatives synthesized from this compound could be screened for these and other biological activities. mdpi.com

In materials science, the rigid and well-defined structure of the adamantane cage makes it an ideal component for the construction of novel polymers and functional materials. The bifunctionality of this compound allows it to act as a cross-linking agent or as a monomer in polymerization reactions. For example, the bromine atom can participate in polymerization reactions such as polycondensation or atom transfer radical polymerization (ATRP), while the ketone can be used for post-polymerization modification. The resulting adamantane-containing polymers may exhibit enhanced thermal stability, mechanical strength, and desirable optical or electronic properties. Future research could explore the synthesis of novel polyesters, polyamides, or polyimides incorporating the this compound unit and investigate their properties for applications in areas such as high-performance plastics, coatings, and electronic materials.

Advanced Mechanistic Investigations

A deeper understanding of the reaction mechanisms involving this compound is crucial for the rational design of new synthetic methodologies and for controlling the selectivity of chemical transformations.

The study of nucleophilic substitution reactions at the bridgehead carbon of the adamantane cage is a key area for mechanistic investigation. While S-N-2 reactions are precluded at this position, reactions can proceed through an S-N-1 mechanism involving a carbocation intermediate or via radical pathways. A study on the photostimulated reaction of the analogous 5-chloro-2-adamantanone (B1582926) with trimethylstannyl anions in liquid ammonia (B1221849) provided evidence for a radical nucleophilic substitution (S-RN-1) mechanism. calpaclab.com This reaction was shown to be inhibited by p-dinitrobenzene, a known radical scavenger. It is highly probable that this compound would also undergo similar S-RN-1 reactions. Future research could employ advanced spectroscopic techniques, such as time-resolved spectroscopy and electron paramagnetic resonance (EPR), to directly observe the radical intermediates and to elucidate the detailed kinetics and thermodynamics of these processes. Computational studies, using density functional theory (DFT) and other methods, could also provide valuable insights into the transition states and reaction pathways of both ionic and radical reactions involving this substrate.

The influence of the ketone group on the reactivity of the bromine atom, and vice versa, is another important aspect to investigate. The electron-withdrawing nature of the carbonyl group can affect the stability of intermediates and the rates of reactions at the C-Br bond. Mechanistic studies could explore the potential for intramolecular interactions between the ketone and radical or ionic intermediates formed at the bridgehead position. Understanding these electronic effects will be critical for predicting and controlling the regioselectivity and stereoselectivity of reactions involving this compound.

Green Chemistry Approaches in Synthesis and Derivatization

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly important in chemical synthesis. Future research on this compound should prioritize the development of environmentally benign methods for its synthesis and derivatization.

The synthesis of this compound itself can be a target for green chemistry improvements. Traditional bromination methods often use elemental bromine, which is a hazardous and corrosive reagent. Future research could focus on developing alternative brominating agents that are safer and more environmentally friendly. Catalytic methods that use a catalytic amount of a bromine source in conjunction with a benign oxidizing agent would be a significant advancement.

In the derivatization of this compound, the use of green solvents, such as water, supercritical fluids, or ionic liquids, should be explored. For example, nucleophilic substitution reactions could be carried out in aqueous media, potentially with the aid of phase-transfer catalysts, to avoid the use of volatile organic solvents.

The development of catalytic methods for the derivatization of this compound is also a key aspect of green chemistry. As mentioned earlier, the use of heterogeneous catalysts, such as the Sn-DZ-1 zeolite for Baeyer-Villiger oxidation, offers advantages in terms of catalyst recyclability and separation from the reaction products. sigmaaldrich.com Future research could focus on developing other recyclable catalysts for a variety of transformations of this compound. Additionally, biocatalysis, using enzymes to perform selective transformations, represents a promising green approach. For instance, ketoreductases could be employed for the enantioselective reduction of the ketone, offering a sustainable route to chiral adamantane derivatives.

By focusing on these future research directions, the scientific community can unlock the full potential of this compound as a valuable and versatile building block for the development of new technologies in catalysis, medicine, and materials science, while adhering to the principles of sustainable chemistry.

常见问题

Basic Research Questions

Q. What synthetic routes are recommended for 5-Bromo-2-adamantanone, and how do reaction conditions impact yield?

- Methodological Answer : Bromination of 2-adamantanone using reagents like molecular bromine (Br₂) or N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) is common. Solvent choice (e.g., CCl₄ or CH₂Cl₂) and catalysts (e.g., Lewis acids like FeBr₃) significantly influence regioselectivity and yield . Optimization via kinetic studies or in-situ monitoring (e.g., TLC/GC-MS) is advised to minimize side products.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key markers include downfield shifts for protons near the bromine atom (δ ~2.5–3.5 ppm) and carbonyl carbon (δ ~210 ppm). Adamantane cage protons exhibit distinct splitting patterns due to symmetry .

- IR Spectroscopy : A strong carbonyl stretch (~1700 cm⁻¹) and C-Br vibration (~550–650 cm⁻¹) confirm functional groups.

- XRD : Resolve crystal structure and compare with parent 2-adamantanone to assess bromine-induced lattice distortions .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid skin/eye contact. In case of exposure, rinse immediately with water. Store in airtight containers away from light/moisture. Toxicity data (e.g., LD₅₀) should be referenced from SDS sheets .